6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide
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Description
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide, also known as DX-890, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. DX-890 belongs to the class of isoquinolinones and has been found to have promising results in scientific research applications.
Scientific Research Applications
Fluorescent Labeling in Oligodeoxyribonucleotides
Compounds similar to 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide have been utilized in the synthesis of fluorescent labels for oligodeoxyribonucleotides. These labels enhance the fluorescence of oligodeoxyribonucleotides, even at very low concentrations, making them useful in biophysical studies and potentially in diagnostic applications (Singh et al., 2007).
Enhancing Hybridization Affinity
Fluorophores derived from similar compounds have been shown to improve the hybridization affinity of oligodeoxyribonucleotides compared to their unlabelled counterparts. This property is critical in molecular biology and genetic research, where accurate and efficient hybridization is essential (Singh & Singh, 2007).
Allelochemical Transformation in Agriculture
Related compounds are involved in the transformation of hydroxamic acids into benzoxazolinones, which are important in understanding the allelopathic properties of crops like wheat, rye, and maize. This transformation plays a significant role in exploiting these properties for weed and soil-borne disease suppression (Fomsgaard et al., 2004).
Development of Novel Fluorescent Compounds
The development of new fluorescent compounds using derivatives of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide has potential applications in various fields, including material science and sensor technology. These compounds exhibit enhanced emission in specific conditions, making them suitable for various analytical and imaging applications (Srivastava et al., 2016).
Antitumor Agent and Cell Cycle Arrest
A closely related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has shown potent antitumor activity. It induces cell cycle arrest and apoptosis in tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment (Mukherjee et al., 2010).
properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxypropyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-14-6-12-22-18(25)11-2-1-3-13-23-20(26)16-9-4-7-15-8-5-10-17(19(15)16)21(23)27/h4-5,7-10,24H,1-3,6,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJUJBYCSKIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide |
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